N,N-diisopropylethenesulfonamide
Description
N,N-Diisopropylethenesulfonamide is a sulfonamide derivative characterized by two isopropyl groups attached to the nitrogen atom and an ethenesulfonyl backbone. Sulfonamides are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s synthesis typically involves reacting sulfonamide precursors with ether compounds under mild conditions (30–200°C) using protonic acid catalysts like trifluoromethanesulfonic acid or p-toluenesulfonic acid in solvents such as toluene or acetonitrile . This method is noted for its high yield, operational simplicity, and environmental friendliness compared to traditional routes requiring harsh reagents .
Properties
IUPAC Name |
N,N-di(propan-2-yl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-6-12(10,11)9(7(2)3)8(4)5/h6-8H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGMEUIBRDQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278679 | |
| Record name | N,N-Bis(1-methylethyl)ethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-65-5 | |
| Record name | N,N-Bis(1-methylethyl)ethenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(1-methylethyl)ethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: N,N-diisopropylethenesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-diisopropylethenesulfonamide exerts its effects involves its interaction with sulfonamide-sensitive enzymes . These enzymes are crucial in various biological processes, and the compound can inhibit their activity by binding to the active site, thereby modulating the biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N,N-diisopropylethenesulfonamide with structurally related compounds:
Key Observations :
- Functional Groups: Unlike DIPEA (a tertiary amine) or the aminoethyl chloride derivative, this compound contains a sulfonamide group, which enhances acidity and stabilizes negative charges, making it reactive in nucleophilic substitutions .
- However, the sulfonamide’s electron-withdrawing nature may offset this effect compared to DIPEA’s electron-donating amine .
Reactivity Comparison :
- Sulfonamides (e.g., this compound) exhibit higher acidity (pKa ~10–12) compared to amines (pKa ~10–11 for DIPEA), enhancing their role in deprotonation or as leaving groups .
- The chloride derivative (CAS 4261-68-1) is more electrophilic, facilitating nucleophilic substitutions in quaternary ammonium synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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